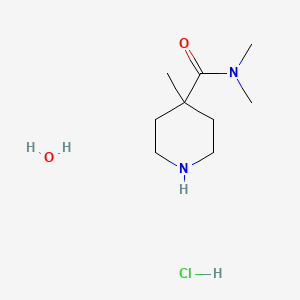![molecular formula C10H22Cl2N2O2 B6351792 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% CAS No. 2368828-44-6](/img/structure/B6351792.png)
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate” is a chemical compound with the CAS Number: 1308384-44-2 . It has a molecular weight of 273.2 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H18N2O.2ClH/c1-12-8-10(5-3-9(12)13)4-2-6-11-7-10;;;/h11H,2-8H2,1H3;2*1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 273.2 .Mécanisme D'action
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% is an organic compound that acts as a proton donor, meaning it can donate a proton to another molecule. This proton transfer is the basis for the reaction of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% with other molecules, such as hydrochloric acid, to form new compounds.
Biochemical and Physiological Effects
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% is not known to have any direct biochemical or physiological effects. However, the compounds it is used to synthesize may have biochemical and physiological effects, depending on their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% is a versatile reagent that is used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also an important intermediate in the synthesis of compounds used in the synthesis of peptides, peptidomimetics, and peptoids. The advantages of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% as a reagent include its low cost, ease of use, and its ability to form stable complexes with other molecules. However, it is important to note that 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% is a hazardous material and should be handled with care.
Orientations Futures
There are many potential future directions for the use of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%. For example, it could be used in the synthesis of novel peptides and peptidomimetics, which could be used in drug discovery and development. Additionally, 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% could be used in the synthesis of agrochemicals and other compounds, such as pesticides and herbicides. Finally, 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% could be used in the synthesis of complex organic molecules, such as those used in the production of plastics and other materials.
Méthodes De Synthèse
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% is synthesized by the reaction of 2-methyl-2-azaspiro[5.5]undecan-3-one (2MAU) with hydrochloric acid in the presence of a base, such as potassium carbonate. The reaction proceeds in two steps, with the first step involving the protonation of the nitrogen atom of the 2MAU molecule, followed by the addition of hydrochloric acid. The reaction is then quenched with water, and the resulting product is 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%.
Applications De Recherche Scientifique
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% is used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and peptoids. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. In addition, 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95% is used in the synthesis of various complex organic molecules, including those used in drug discovery and development.
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-2,8-diazaspiro[5.5]undecan-3-one;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.2ClH.H2O/c1-12-8-10(5-3-9(12)13)4-2-6-11-7-10;;;/h11H,2-8H2,1H3;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRJERULKWDNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCNC2)CCC1=O.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

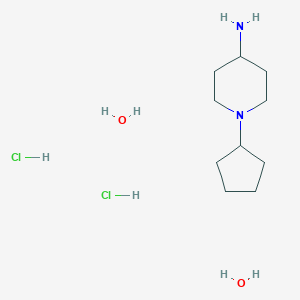
![(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351720.png)
![(1R,2R,3S,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351728.png)
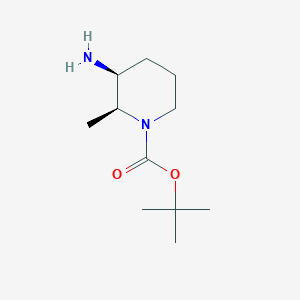
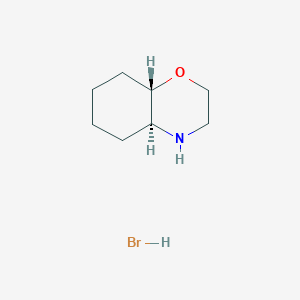
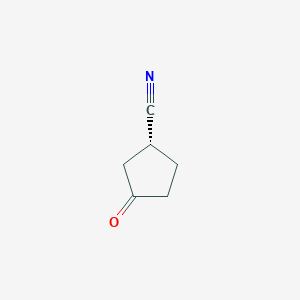

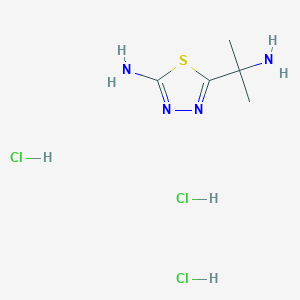
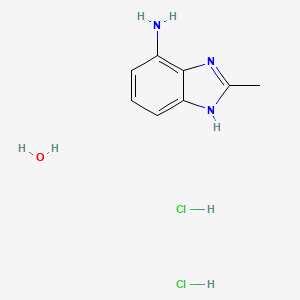


![3-[4-(Methylthio)benzylamino]-pyridine](/img/structure/B6351797.png)
